Cas no 513246-99-6 (4-(Piperazin-1-yl)phenylboronic Acid)

4-(Piperazin-1-yl)phenylboronic acid is a boronic acid derivative featuring a piperazine-substituted phenyl ring, making it a valuable intermediate in organic synthesis and medicinal chemistry. The compound's boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, facilitating the construction of complex biaryl structures. Its piperazine moiety enhances solubility and provides a versatile handle for further functionalization, particularly in drug discovery applications. This reagent is particularly useful in the development of pharmaceuticals, agrochemicals, and materials science due to its stability and reactivity under mild conditions. It is commonly employed in the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents.
4-(Piperazin-1-yl)phenylboronic Acid structure
513246-99-6 structure
Product Name:4-(Piperazin-1-yl)phenylboronic Acid
CAS No:513246-99-6
MF:C10H15BN2O2
MW:206.049302339554
MDL:MFCD09608131
CID:935179
PubChem ID:5233013
Update Time:2025-11-02

4-(Piperazin-1-yl)phenylboronic Acid Chemical and Physical Properties

Names and Identifiers

    • (4-(Piperazin-1-yl)phenyl)boronic acid
    • (4-piperazin-1-ylphenyl)boronic acid
    • [4-(Piperazin-1-yl)phenyl]boronic acid
    • [4‐(PIPERAZIN‐1‐YL)PHENYL]BORONIC ACID
    • 4-(Piperazin-1-yl)phenylboronic acid
    • 4-piperazin-1-ylphenylboronic acid
    • AC1NR1SY
    • ACMC-209kt0
    • ANW-31234
    • CTK8B1793
    • SureCN2591402
    • WEKCEGUGFNLQIA-UHFFFAOYSA-N
    • DTXSID10411921
    • (4-(Piperazin-1-yl)phenyl)boronicacid
    • 4-piperazine-1-ylphenyl boronic acid
    • SY272336
    • CS-0086803
    • STR08264
    • AMY33233
    • AKOS016003669
    • DA-17789
    • SCHEMBL2591402
    • 513246-99-6
    • D74624
    • [4-(1-piperazinyl)phenyl]boronic acid
    • 4-(1-Piperazinyl)phenylboronic acid
    • MFCD09608131
    • 4-(Piperazin-1-yl)phenylboronic Acid
    • MDL: MFCD09608131
    • Inchi: 1S/C10H15BN2O2/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12,14-15H,5-8H2
    • InChI Key: WEKCEGUGFNLQIA-UHFFFAOYSA-N
    • SMILES: OB(C1C=CC(=CC=1)N1CCNCC1)O

Computed Properties

  • Exact Mass: 206.12300
  • Monoisotopic Mass: 206.1226579 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 206.05
  • Topological Polar Surface Area: 55.7Ų

Experimental Properties

  • Density: 1.22±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (6.2 g/l) (25 º C),
  • PSA: 55.73000
  • LogP: -0.83020

4-(Piperazin-1-yl)phenylboronic Acid Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-(Piperazin-1-yl)phenylboronic Acid Production Method

4-(Piperazin-1-yl)phenylboronic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:513246-99-6)4-(Piperazin-1-yl)phenylboronic Acid
Order Number:A1164139
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:20
Price ($):229.0/904.0
Email:sales@amadischem.com

Additional information on 4-(Piperazin-1-yl)phenylboronic Acid

4-(Piperazin-1-yl)phenylboronic Acid (CAS No. 513246-99-6): A Versatile Boronic Acid Derivative in Modern Chemistry

4-(Piperazin-1-yl)phenylboronic Acid (CAS No. 513246-99-6) is a highly specialized boronic acid derivative that has gained significant attention in pharmaceutical research, material science, and organic synthesis. This compound, characterized by its unique piperazine-phenylboronic acid structure, serves as a crucial building block in the development of novel drug candidates and advanced materials. The presence of both piperazine and boronic acid moieties in its molecular framework enables diverse chemical reactivity, making it particularly valuable for Suzuki-Miyaura cross-coupling reactions, a topic frequently searched by chemists in AI-driven literature reviews.

In recent years, the demand for 4-(Piperazin-1-yl)phenylboronic Acid has surged due to its applications in proteolysis-targeting chimeras (PROTACs), a hot topic in drug discovery. Researchers often query search engines about "boronic acid in PROTAC design" or "piperazine derivatives for kinase inhibition," highlighting the compound's relevance. Its boronic acid group facilitates reversible covalent binding with biological targets, while the piperazine ring enhances solubility and pharmacokinetic properties—key considerations in modern small molecule drug development.

The compound's physicochemical properties include a molecular weight of 232.08 g/mol and a purity typically exceeding 97%, as confirmed by HPLC analysis. Its stability under ambient conditions makes it suitable for long-term storage, though recommendations suggest protection from moisture to preserve the boronic acid functionality. Analytical techniques like NMR spectroscopy (particularly 11B NMR) and mass spectrometry are commonly employed for characterization, addressing another frequent search query: "how to analyze boronic acid compounds."

Beyond pharmaceuticals, 4-(Piperazin-1-yl)phenylboronic Acid finds utility in materials science, particularly in designing covalent organic frameworks (COFs). The boronic acid group participates in condensation reactions to form robust B-O linkages, while the piperazine unit introduces structural flexibility—a combination often explored in searches for "dynamic covalent chemistry applications." Recent publications (2023-2024) highlight its role in creating pH-responsive materials, aligning with trends in smart material development.

From a synthetic perspective, the compound serves as a privileged scaffold in medicinal chemistry. Database analytics reveal growing interest in queries like "piperazine-boronic acid hybrid molecules" and "CAS 513246-99-6 synthetic routes." Optimized protocols often involve palladium-catalyzed coupling of protected piperazine derivatives with halophenylboronic esters, followed by deprotection—a sequence that underscores the importance of protective group strategies in complex molecule assembly.

Quality control of 4-(Piperazin-1-yl)phenylboronic Acid requires stringent monitoring of residual solvents and heavy metals, especially for pharmaceutical applications. This aligns with regulatory concerns reflected in searches for "ICH guidelines for boronic acid impurities." Leading suppliers provide comprehensive certificates of analysis (CoA) detailing parameters like water content (Karl Fischer titration) and residual palladium levels (ICP-MS), addressing another critical search intent: "quality standards for research chemicals."

Emerging applications include its use in bioorthogonal chemistry, where the boronic acid group participates in click reactions with diols under physiological conditions. This has spurred interest in queries such as "boronic acid bioimaging probes" and "piperazine-based sensors." The compound's dual functionality enables the design of targeted drug delivery systems, particularly for diseases with elevated reactive oxygen species (ROS) levels—a trending research area in 2024.

In summary, 4-(Piperazin-1-yl)phenylboronic Acid (CAS No. 513246-99-6) represents a multifaceted tool in contemporary chemical research. Its unique structural features address multiple search intents, from "boronic acid coupling reactions" to "piperazine drug design," while its applications span cutting-edge fields like degradation therapeutics and functional materials. As research continues to uncover new utilities, this compound remains at the forefront of innovation in molecular design and synthesis.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:513246-99-6)4-(Piperazin-1-yl)phenylboronic Acid
A1164139
Purity:99%/99%
Quantity:1g/5g
Price ($):229.0/904.0
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